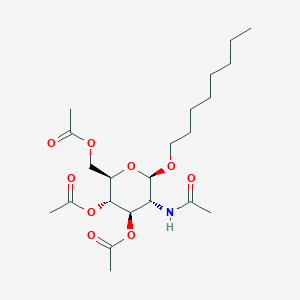

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

概要

説明

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside: is a synthetic carbohydrate-based surfactant with a molecular formula of C22H37NO9 and a molecular weight of 459.53 g/mol . This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from glucose or other suitable carbohydrate precursors. The process typically involves multiple steps, including protection, deprotection, and acetylation reactions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally require the use of strong acids or bases, organic solvents, and specific catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.

化学反応の分析

Types of Reactions: Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for diverse applications.

科学的研究の応用

Chemical Properties and Structure

The compound is a derivative of glucopyranoside, characterized by the presence of an octyl group and acetyl modifications. Its molecular formula is , and it features a complex structure that contributes to its functionality in biological systems.

Biochemical Applications

-

Solubilization of Membrane Proteins

- Octyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is utilized as a non-ionic detergent for solubilizing membrane-bound proteins. This application is crucial for maintaining the native state of proteins during purification processes. Non-ionic detergents like this compound help to disrupt lipid bilayers without denaturing the proteins, allowing for further analysis and characterization .

- Preparation of Lipid Vesicles

-

Proteomic Analysis

- In proteomics, octyl glucopyranosides are used in techniques such as tube-gel digestion for high-throughput analysis of membrane proteins. This method enhances the efficiency of protein extraction and analysis, making it easier to study complex membrane proteins involved in various biological processes .

Pharmaceutical Applications

-

Drug Formulation

- The compound's surfactant properties make it suitable for formulating drug delivery systems. By improving the solubility and bioavailability of poorly soluble drugs, it plays a vital role in the development of effective pharmaceutical formulations.

-

Targeted Drug Delivery

- Due to its ability to form micelles, this compound can be used in targeted drug delivery systems. These micelles can encapsulate therapeutic agents and deliver them specifically to target tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Lu et al., 2005 | Proteomic analysis | Introduced tube-gel digestion using n-Octyl-β-D-glucopyranoside for enhanced protein extraction from membranes. |

| del Burgo et al., 2004 | Surfactant behavior | Investigated mixed micellization involving n-Octyl-β-D-glucopyranoside, revealing insights into surfactant interactions in biochemical processes. |

作用機序

The mechanism by which Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside exerts its effects involves its interaction with biological molecules and cellular pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl azide

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride

Uniqueness: Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside stands out due to its unique combination of hydrophilic and hydrophobic properties, which make it an effective surfactant and emulsifier. Its ability to interact with both polar and non-polar substances allows it to perform a wide range of functions in various applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (CAS Number: 173725-22-9) is a glycoside derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an octyl group and multiple acetylated hydroxyl groups on a glucopyranoside backbone. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

- Molecular Formula : C22H37NO9

- Molecular Weight : 459.53 g/mol

- Purity : Minimum 95% .

- Storage Conditions : Store at -20°C for long-term stability .

The biological activity of this compound is primarily attributed to its interaction with glycosaminoglycan (GAG) synthesis pathways. Research indicates that analogs of 2-acetamido-2-deoxy-D-glucose can inhibit the incorporation of glucosamine into GAGs, which are essential components of the extracellular matrix and play critical roles in cellular signaling and structural integrity .

Inhibition of GAG Synthesis

- Cellular Studies : In vitro studies demonstrated that this compound significantly reduced the incorporation of D-[3H]glucosamine into GAGs in primary hepatocyte cultures. This effect was concentration-dependent and suggested competitive inhibition within metabolic pathways .

- Size Reduction of GAGs : Treatment with this compound resulted in smaller GAG chains compared to controls, indicating a disruption in normal GAG synthesis processes. The average size of GAGs from treated cultures was approximately 40 kDa versus 77 kDa for untreated controls .

Study on Acetamido Analogues

A study evaluated various acetamido analogues and their effects on cellular GAG synthesis. Among these, this compound exhibited notable inhibitory effects at concentrations as low as 1.0 mM. The mechanism proposed involved both competition for metabolic pathways and potential enzymatic inhibition .

| Compound | Concentration (mM) | D-[3H]Glucosamine Incorporation (%) | Total Protein Synthesis (%) |

|---|---|---|---|

| Control | - | 100 | 100 |

| Octyl Compound | 1.0 | ~7 | ~60 |

Biological Applications

The implications of the biological activity of this compound extend to potential therapeutic applications:

- Anti-inflammatory Agents : Given the role of GAGs in inflammation and tissue repair, compounds that modulate their synthesis may serve as anti-inflammatory agents.

- Cancer Research : The inhibition of GAG synthesis may also have implications in cancer biology, where altered glycosylation patterns are often observed.

- Drug Development : This compound may serve as a lead structure for developing new glycomimetics that can effectively target specific biological pathways.

特性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO9/c1-6-7-8-9-10-11-12-28-22-19(23-14(2)24)21(31-17(5)27)20(30-16(4)26)18(32-22)13-29-15(3)25/h18-22H,6-13H2,1-5H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWRBOCGIQFSER-ZGJYDULXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585907 | |

| Record name | Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173725-22-9 | |

| Record name | β-D-Glucopyranoside, octyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173725-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。